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Compound of Interest

Compound Name: 6-Chloropyridin-2-yl acetate
CAS No.: 138376-65-5
Cat. No.: B590562

Get Quote

Executive Summary & Molecule Definition

Target Molecule: 6-Chloropyridin-2-yl acetate CAS: 138376-65-5 (Representative) Molecular
Formula: C

H
CINO

Structure: An ester formed between 6-chloro-2-hydroxypyridine (tautomer of 6-chloro-2-
pyridone) and acetic acid.

Critical Disambiguation

In drug development workflows, nomenclature often overlaps. It is vital to distinguish the target
from its structural isomers/analogs:

o Target (O-Acetyl):6-Chloropyridin-2-yl acetate.[1][2][3] The acetyl group is bonded to the
oxygen atom attached to the pyridine ring (Py-O-CO-CH

). This is an activated ester.
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e Analog (C-Acetyl):(6-Chloropyridin-2-yl)acetic acid derivatives (e.g., Ethyl 2-(6-chloropyridin-
2-yl)acetate). Here, the acetyl group is separated from the ring by a methylene bridge (Py-
CH

-COOR).

This guide focuses exclusively on the O-Acetyl species (Py-O-Ac).

Experimental Protocol: Data Acquisition

For this activated ester, Attenuated Total Reflectance (ATR) is the superior sampling technique
over transmission (KBr pellets) due to the compound's potential hydrolytic instability.

Recommended Workflow
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Parameter Setting/Requirement Rationale
Diamond is preferred for
) FT-IR with Diamond or ZnSe durability; ZnSe is acceptable
Technique

ATR

but sensitive to pH extremes

(unlikely here).

Sample State

Neat (Liquid/Low-melting
Solid)

Avoids solvent interference. No
grinding required (prevents

moisture absorption).

Resolution

4 cm

Sufficient to resolve aromatic
fine structure without

excessive noise.

Scans

32 or 64

Optimizes Signal-to-Noise
(S/N) ratio.

Background

Air (Clean Crystal)

Must be collected immediately
prior to sample to subtract

atmospheric CO
H

0.

Cleaning

Isopropanol or Acetone

Avoid water-based cleaning
agents to prevent hydrolysis

on the crystal surface.

Spectral Analysis & Assignhment

The IR spectrum of 6-Chloropyridin-2-yl acetate is dominated by the interplay between the

electron-deficient pyridine ring and the ester functionality.

A. The Carbonyl Region (1750-1800 cm)

Unlike standard aliphatic esters (1735-1750 cm

) or simple phenolic esters (~1760 cm

© 2026 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b590562/docs?utm_src=pdf-body#technical-guide-infrared-spectroscopy-of-6-chloropyridin-2-yl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

), this molecule exhibits a hypsochromic shift (higher wavenumber).

e Observed Band:1775 + 10 cm

(Strong, Sharp)

e Mechanistic Driver: The pyridine ring is electron-deficient (1t-deficient). The nitrogen atom
and the chlorine substituent at position 6 exert a strong inductive effect (-1), withdrawing
electron density from the ester oxygen. This reduces the resonance donation of the ether
oxygen into the carbonyl, increasing the double-bond character of the C=0 bond and

stiffening the spring constant (

B. The "Fingerprint" & Skeletal Modes

The pyridine ring vibrations are characteristic but perturbed by the 2,6-substitution pattern.

C=N/ C=C Ring Stretch:1570-1600 cm

(Often a doublet).

C-0O-C Asymmetric Stretch:1180-1210 cm

. A broad, intense band characteristic of acetate esters.

C-CI Stretch:720-750 cm

. A strong band, often distinct in the lower frequency region.

Ring Breathing Mode: The classic pyridine breathing mode (~990 cm

) is often shifted or split in 2,6-disubstituted systems, typically appearing near 1000-1050 cm

C. Summary of Diagnostic Bands
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Wavenumber (cm

. . Assighment
Functional Group Intensity L
) Description
Carbonyl stretch;
shifted high due to
C=0 (Ester) 1775+ 10 Strong _ _
electron-withdrawing
Py-Cl ring.
Pyridine ring skeletal
C=C/C=N 1570-1600 Med-Strong o
vibrations.
CH "Umbrella” mode of
1370-1380 Medium the acetate methyl
Deformation group.
Acetate C-O
C-0O-C (Acyl) 1180-1210 Strong )
asymmetric stretch.
Carbon-Chlorine
C-Cl 720-750 Strong stretch (diagnostic for

6-Cl).

Quality Control: Impurity Profiling

The primary degradation pathway is hydrolysis, driven by moisture. This converts the activated
ester back into 6-chloropyridin-2-one (or the -ol tautomer) and acetic acid.

Detection of Hydrolysis (The "Red Flags")

o Appearance of OH: A broad band at 2500-3300 cm

indicates the carboxylic acid OH (from acetic acid) or pyridinol OH.

o Carbonyl Shift:
o Intact: ~1775 cm

(Ester).

o Hydrolyzed (Pyridone): ~1650-1680 cm
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(Amide-like C=0 of the pyridone tautomer).
o Hydrolyzed (Acetic Acid): ~1710 cm
(Dimeric acid C=0).
e Loss of C-O-C: Decrease in the 1190 cm

band intensity.

Visualizations
Diagram 1: Molecular Connectivity & Vibrational Logic

This diagram illustrates the key vibrational vectors and the electronic effects shifting the
carbonyl frequency.
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Caption: Electronic influences on the carbonyl stretching frequency. The electron-withdrawing
nature of the chloro-pyridine core stiffens the C=0 bond, shifting it to higher wavenumbers.

Diagram 2: QC Workflow for Hydrolysis Detection

A logic gate for determining sample purity based on IR spectral features.
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Acquire IR Spectrum

(ATR Method)

Check C=0 Region
(1750-1800 cm-1)

Single Band at
~1775 cm-1?

PASS: FAIL:
Intact Ester Hydrolysis Detected

’3 ."

Check 1650-1680 cm-1 Check 2500-3300 cm-1
(Pyridone Amide C=0) (Broad OH)

Click to download full resolution via product page

Caption: Quality Control decision tree. The presence of lower-frequency carbonyl bands or
broad OH stretching indicates degradation (hydrolysis).
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e Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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